![molecular formula C17H17NO5 B2951481 N-(3-(furan-2-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1421451-54-8](/img/structure/B2951481.png)
N-(3-(furan-2-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide
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Description
The compound is a benzofuran derivative with a furan ring attached to the propyl side chain. Benzofurans and furans are aromatic heterocycles that are found in a variety of natural products and synthetic compounds . They are often used as building blocks in organic chemistry due to their reactivity and the variety of reactions they can undergo .
Molecular Structure Analysis
The compound contains a benzofuran moiety and a furan ring. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. Furan is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furan rings can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The specific reactions that this compound can undergo would depend on the other functional groups present in the molecule.Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The furan moiety in the compound is a crucial building block in the synthesis of various pharmaceuticals. Its reactivity allows for the creation of complex molecules used in drug development. For example, furfural derivatives play a significant role in synthesizing compounds with potential pharmacological activities, such as antiviral, anti-inflammatory, and anticancer agents .
Isotope Labeling in Medicinal Chemistry
Isotope labeling is essential for tracking compounds, understanding metabolisms, or clarifying reaction mechanisms. The compound’s structure can be modified to include isotopic labels, such as deuterium, which can alter metabolism and improve pharmacokinetic or toxicological properties .
Anticancer Activity
Benzofuran derivatives have shown promise in anticancer research. The methoxy group and the carboxamide linkage in the compound can be modified to enhance its interaction with biological targets, potentially leading to the development of new anticancer drugs .
Antimicrobial Applications
Compounds containing furan and benzofuran rings have been reported to inhibit the growth of various microbes, including fungi like Candida albicans. This suggests that the compound could be used as a starting point for developing new antimicrobial agents .
Organic Synthesis
The compound can serve as an intermediate in organic synthesis, contributing to the formation of complex molecules. Its functional groups are reactive sites that can undergo various chemical transformations, making it a valuable tool for synthetic chemists .
Green Chemistry
Due to the possibility of deriving furfural from renewable resources, the compound aligns with the principles of green chemistry. It can be used to synthesize environmentally friendly materials, contributing to sustainable development efforts .
properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-14-5-2-4-11-10-15(23-16(11)14)17(20)18-8-7-12(19)13-6-3-9-22-13/h2-6,9-10,12,19H,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGWOVMLWOTHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-3-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide |
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